POLIHEXANIDE

Vue d'ensemble

Description

Polyaminopropyl biguanide (PAPB) is a polymeric biguanide compound that is used in a variety of applications, including as an antimicrobial agent in cosmetics and personal care products, as a disinfectant in medical and laboratory settings, and as a preservative in food products. PAPB has been found to be effective in reducing the presence of bacteria, fungi, and viruses, making it a useful tool in a variety of settings.

Applications De Recherche Scientifique

Antisepsie des plaies

Le Polihexanide est utilisé comme solution antiseptique topique contre le biofilm des plaies {svg_1}. Il s'est avéré efficace contre le biofilm formé par des souches cliniques de Candida albicans, Staphylococcus aureus et Pseudomonas aeruginosa {svg_2}. Cela en fait un outil précieux dans le traitement des plaies chroniques compliquées par la formation de biofilm par des agents pathogènes {svg_3}.

Irrigation des cathéters

Le this compound a été utilisé pour l'irrigation des cathéters chez les patients porteurs de cathéters urinaires à demeure {svg_4}. Il s'est avéré sûr et efficace pour prévenir les infections urinaires et les incrustations qui peuvent conduire à un blocage du cathéter {svg_5}.

Traitement antimicrobien des textiles

Le this compound a été utilisé dans le traitement des uniformes de santé pour leur conférer des propriétés antimicrobiennes {svg_6}. Les uniformes traités ont présenté des propriétés antimicrobiennes non spécifiques et sont restés efficaces même après 5 mois d'utilisation {svg_7}.

Antiseptique dans les produits cosmétiques

Le this compound est utilisé comme conservateur dans les produits cosmétiques {svg_8} {svg_9}. Il est principalement bactéricide à 0,016-0,02 % (1 h) et fongicide à 0,1 % (5 min) {svg_10}. Cependant, sa sécurité dans les produits qui peuvent être accidentellement inhalés n'est pas encore déterminée {svg_11}.

Lutte contre les bactéries multirésistantes

L'action physicochimique du this compound sur l'enveloppe bactérienne empêche ou entrave le développement de souches bactériennes résistantes {svg_12} {svg_13}. Cela le rend particulièrement adapté et utile dans la lutte contre les bactéries multirésistantes {svg_14} {svg_15}.

Applications en culture cellulaire

La 1-(diaminométhylidène)-2-hexylguanidine est utilisée pour éliminer les cellules adhérentes d'une surface de culture {svg_16} {svg_17}. La concentration nécessaire pour détacher les cellules de leur substrat dépend principalement du type de cellule et de l'âge de la culture {svg_18} {svg_19}.

Antiseptique pour les plaies traumatiques aiguës

Lavasept® 0,04 % a été utilisé comme agent antiseptique pour les plaies traumatiques aiguës {svg_20}. Il s'est avéré efficace pour réduire le risque d'infection dans ces plaies {svg_21}.

Contrôle des infections dans les milieux hospitaliers

Le Polyaminopropyl Biguanide a été utilisé dans les milieux hospitaliers pour le contrôle des infections {svg_22}. Il est utilisé dans une variété d'applications autres que les cosmétiques et est considéré comme sûr lorsqu'il est utilisé comme conservateur dans les formulations de sprays cosmétiques jusqu'à une concentration de 0,3 % {svg_23}.

Mécanisme D'action

Target of Action

Polihexanide primarily targets microbial cell membranes . It interacts with the negatively charged components of these membranes, such as phospholipids and proteins .

Mode of Action

This compound’s antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes . As a polymer carrying a positive charge, it can interact with the negatively charged components of microbial cell membranes . This interaction disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventually cell death .

Biochemical Pathways

Its primary mechanism of action involves the disruption of microbial cell membranes . This disruption can lead to a cascade of downstream effects, including the leakage of intracellular contents and cell death .

Pharmacokinetics

It is known that this compound is chemically stable , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of this compound’s action is the death of microbial cells . By disrupting the cell membrane, this compound causes the leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent.

Action Environment

This compound is stable in water . Soil with any humic matter binds approximately 80% of this compound . These environmental factors can influence the action, efficacy, and stability of this compound.

Orientations Futures

A contact lens solution containing PAPB in combination with a borate buffer has been patented. The solution is disinfecting and preservative and has a broad spectrum of bactericidal and fungicidal activity at low concentrations coupled with very low toxicity when used with soft-type contact lenses .

Analyse Biochimique

Biochemical Properties

Polyaminopropyl biguanide plays a significant role in biochemical reactions, primarily due to its interaction with bacterial cell membranes. It binds to the negatively charged phosphate head groups of phospholipids in bacterial cell walls, causing increased rigidity and disruption of membrane permeability . This interaction leads to the antibacterial activity of polyaminopropyl biguanide. The compound also interacts with various enzymes and proteins, although specific details on these interactions are limited.

Cellular Effects

Polyaminopropyl biguanide affects various types of cells and cellular processes. It has been shown to have cytotoxic effects on human cells, particularly at higher concentrations The compound influences cell function by disrupting cell signaling pathways and altering gene expression It can cause changes in cellular metabolism, leading to cell death in some cases

Molecular Mechanism

The molecular mechanism of polyaminopropyl biguanide involves its binding interactions with biomolecules. It binds to the phosphate head groups of phospholipids in bacterial cell membranes, leading to increased membrane rigidity and disruption of membrane permeability This binding interaction is crucial for its antibacterial activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyaminopropyl biguanide can change over time. The compound is relatively stable, but its antibacterial activity may decrease with prolonged exposure to environmental factors . Degradation of polyaminopropyl biguanide can lead to reduced efficacy in long-term applications. Studies have shown that the compound can have long-term effects on cellular function, including cytotoxicity and changes in gene expression .

Dosage Effects in Animal Models

The effects of polyaminopropyl biguanide vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects. At higher doses, polyaminopropyl biguanide can cause toxic effects, including liver damage and decreased body weight . Threshold effects have been observed, with higher doses leading to more pronounced toxic effects.

Metabolic Pathways

Polyaminopropyl biguanide is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes and cofactors involved in bacterial metabolism, leading to disruption of metabolic processes . These interactions can affect metabolic flux and metabolite levels, contributing to the antibacterial effects of polyaminopropyl biguanide.

Transport and Distribution

Polyaminopropyl biguanide is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its antimicrobial activity. Polyaminopropyl biguanide is known to accumulate in bacterial cell membranes, where it exerts its antibacterial effects by disrupting membrane integrity .

Subcellular Localization

The subcellular localization of polyaminopropyl biguanide is primarily in the cell membrane, where it interacts with phospholipids and other membrane components . This localization is crucial for its antibacterial activity. Polyaminopropyl biguanide may also undergo post-translational modifications that direct it to specific compartments or organelles, although specific details on these modifications are limited.

Propriétés

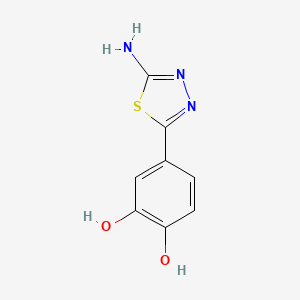

IUPAC Name |

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of polyaminopropyl biguanide against microorganisms?

A1: Polyaminopropyl biguanide (PHMB) exerts its antimicrobial effect primarily by disrupting the cytoplasmic membrane of microorganisms. [, , , , ] This interaction leads to leakage of cellular contents and ultimately cell death. [] While highly effective against bacteria, research suggests its efficacy against Acanthamoeba cysts may be limited, emphasizing the importance of adequate disinfection protocols. [, ]

Q2: Are there concerns about bacterial resistance developing against PHMB?

A2: While PHMB is generally effective against a broad range of bacteria, some studies have shown the emergence of resistance, particularly in Pseudomonas aeruginosa strains isolated from contact lens-related keratitis cases. [] Further research is crucial to understand and address potential resistance mechanisms.

Q3: What are the main applications of polyaminopropyl biguanide?

A3: Polyaminopropyl biguanide is primarily used as a preservative in various products, including cosmetics and personal care products. [, ] It is also incorporated into contact lens solutions for its disinfectant properties. [, , , , , ] Other applications include its use in mouthwashes for its antifungal and anti-biofilm activity against Candida albicans. []

Q4: What are the implications of polyaminopropyl biguanide accumulating in contact lenses?

A4: Studies show that PHMB can accumulate in contact lenses over time, leading to a reduction in its bactericidal activity in the solution. [] This highlights the importance of adhering to recommended lens replacement schedules and proper lens case hygiene to ensure optimal disinfection.

Q5: Are there any known allergic reactions to polyaminopropyl biguanide?

A5: Yes, contact allergy to polyaminopropyl biguanide has been reported. [] While the frequency is currently unknown, it is important for clinicians to be aware of this potential allergy when diagnosing contact dermatitis.

Q6: How does the formulation of polyaminopropyl biguanide impact its efficacy?

A6: The efficacy of PHMB can be influenced by the presence of other ingredients in a formulation. For example, studies have shown that ethyl-6-O-decanoyl glucoside (EDG) can enhance the bactericidal effect of chlorhexidine (CHX) when used in combination. [] Similarly, certain combinations of disinfectants in multipurpose contact lens solutions can exhibit synergistic effects, enhancing their overall efficacy. []

Q7: What is the role of carboxymethylcellulose in mitigating corneal staining induced by polyhexanide-based solutions?

A7: Carboxymethylcellulose (CMC) is believed to neutralize the cationic properties of polyhexanides, like PHMB, thereby reducing their potential to cause corneal staining. [] This neutralization mechanism makes CMC-containing pre-application drops a promising strategy for mitigating this side effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.